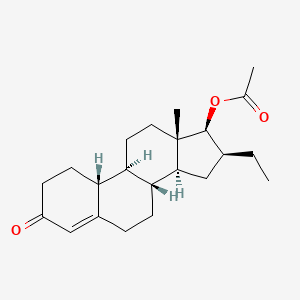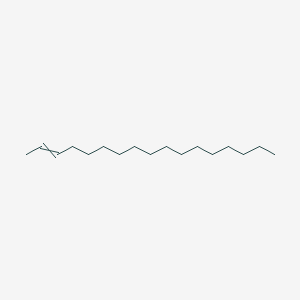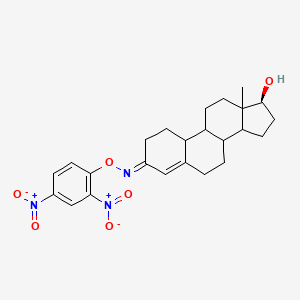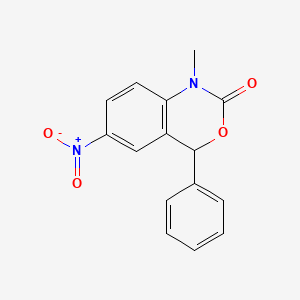
1,1'-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) is a chemical compound characterized by its unique structure, consisting of two 2,3-dimethylbenzene groups connected by an ethane-1,1-diyl bridge. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) typically involves the reaction of methylbenzene with ethylene in the presence of suitable catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts by facilitating the formation of transition states, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Known for its use in nonlinear optical properties and catalytic reactions.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Utilized in crystal structure studies and as a catalyst in various organic transformations.
NHS-PEG2-SS-PEG2-NHS: Features a similar structure but with a longer polyethylene glycol chain, used in drug delivery and bioconjugation.
The uniqueness of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
35464-49-4 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-[1-(2,3-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-8-6-10-17(14(12)3)16(5)18-11-7-9-13(2)15(18)4/h6-11,16H,1-5H3 |
Clave InChI |
DQAZLNHCFTUZEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C2=CC=CC(=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)



![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)







![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
